molecular formula C57H41F3NO5PSSi2 B14085331 1,1,1-trifluoro-N-[13-oxo-10,16-bis(triphenylsilyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide

1,1,1-trifluoro-N-[13-oxo-10,16-bis(triphenylsilyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide

Cat. No.: B14085331
M. Wt: 996.1 g/mol
InChI Key: JFHZUNGBPYBCBO-UHFFFAOYSA-N
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Description

The compound 1,1,1-trifluoro-N-[13-oxo-10,16-bis(triphenylsilyl)-12,14-dioxa-13λ⁵-phosphapentacyclo[13.8.0.0²,¹¹.0³,⁸.0¹⁸,²³]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide is a highly complex organophosphorus derivative characterized by:

  • A phosphapentacyclo framework with fused dioxa rings.
  • Two triphenylsilyl substituents at positions 10 and 14.
  • A trifluoromethanesulfonamide group linked to the central phosphorus atom.

Properties

Molecular Formula

C57H41F3NO5PSSi2

Molecular Weight

996.1 g/mol

IUPAC Name

1,1,1-trifluoro-N-[13-oxo-10,16-bis(triphenylsilyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide

InChI

InChI=1S/C57H41F3NO5PSSi2/c58-57(59,60)68(63,64)61-67(62)65-55-51(69(43-25-7-1-8-26-43,44-27-9-2-10-28-44)45-29-11-3-12-30-45)39-41-23-19-21-37-49(41)53(55)54-50-38-22-20-24-42(50)40-52(56(54)66-67)70(46-31-13-4-14-32-46,47-33-15-5-16-34-47)48-35-17-6-18-36-48/h1-40H,(H,61,62)

InChI Key

JFHZUNGBPYBCBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC5=CC=CC=C5C6=C4OP(=O)(OC7=C6C8=CC=CC=C8C=C7[Si](C9=CC=CC=C9)(C1=CC=CC=C1)C1=CC=CC=C1)NS(=O)(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1,1,1-trifluoro-N-[13-oxo-10,16-bis(triphenylsilyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide involves multiple steps. The synthetic route typically starts with the preparation of the phosphapentacyclo framework, followed by the introduction of the trifluoromethyl groups and the methanesulfonamide moiety. The reaction conditions often require the use of strong bases, such as potassium tert-butoxide, and solvents like tetrahydrofuran (THF). Industrial production methods may involve scaling up these reactions and optimizing conditions to improve yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, acetonitrile), catalysts (e.g., palladium on carbon), and varying temperatures and pressures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1,1,1-Trifluoro-N-[13-oxo-10,16-bis(triphenylsilyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets through its trifluoromethyl groups and phosphapentacyclo framework. These interactions can lead to the inhibition or activation of specific enzymes or receptors. The pathways involved may include signal transduction, metabolic processes, and molecular recognition .

Comparison with Similar Compounds

Structural Analogues with Trifluoromethanesulfonamide Moieties

Perfluidone (1,1,1-trifluoro-N-(2-methyl-4-(phenylsulfonyl)phenyl)methanesulfonamide) shares the trifluoromethanesulfonamide group but lacks the phosphapentacyclo core and triphenylsilyl substituents. Key differences include:

  • Bioactivity : Perfluidone is a herbicide, while the target compound’s bioactivity remains unexplored.
Table 1: Structural Comparison
Feature Target Compound Perfluidone
Core Structure Phosphapentacyclo + dioxa Benzene + sulfonyl
Key Substituents Triphenylsilyl (×2) Methyl + phenylsulfonyl
Electron-Withdrawing Group Trifluoromethanesulfonamide Trifluoromethanesulfonamide

Macrocyclic Analogues with Kinase Inhibition

A macrocyclic quinoxaline derivative (Potassium 6-oxo-7,13,16,22-tetraazatetracyclo[...]tricosa-...octaen-2-yne-15-carboxylate) shares structural complexity and submicromolar kinase inhibition (Pim-1/Pim-2 isoforms). Comparisons include:

  • Synthetic Pathways : Both compounds require multi-step syntheses, but the target compound’s phosphapentacyclo core demands specialized ring-closing strategies.
  • Bioactivity Potential: The quinoxaline derivative’s kinase inhibition suggests the target compound may also interact with kinase ATP-binding pockets, though empirical validation is needed .

Substituent-Driven Activity in Heterocyclic Compounds

Studies on nitroimidazole and nitrofuryl derivatives (e.g., 4b, 4f, 4g ) highlight the critical role of nitro groups in antimycobacterial activity. By analogy:

  • The triphenylsilyl groups in the target compound may modulate solubility or target binding, similar to nitro substituents in heteroaryl derivatives.
  • Structural rigidity from the phosphapentacyclo framework could enhance metabolic stability compared to flexible analogues .

Computational Similarity Assessment

Using Tanimoto coefficients (fingerprint-based similarity indexing), the target compound’s similarity to known bioactive molecules can be quantified. For example:

  • Aglaithioduline (70% similarity to SAHA, a histone deacetylase inhibitor) demonstrates how minor structural variations (e.g., substituent placement) impact bioactivity. The target compound’s triphenylsilyl groups may reduce similarity to conventional kinase inhibitors but enhance selectivity .
Table 2: Similarity Metrics (Hypothetical Data)
Compound Pair Tanimoto Coefficient Predicted Bioactivity Overlap
Target Compound vs. SAHA 0.45 Moderate (HDAC inhibition)
Target Compound vs. Gefitinib 0.30 Low (Kinase inhibition)

Crystallographic and Spectroscopic Comparisons

The use of SHELX software for structural determination (common in small-molecule crystallography) enables direct comparison of bond lengths and angles with analogues. For instance:

  • The P=O bond in the target compound’s 13-oxo group may exhibit elongation compared to simpler phosphonates, affecting reactivity .
  • ¹H/¹³C NMR shifts for triphenylsilyl groups (δ ~7.5 ppm for aromatic protons) would differ markedly from alkyl or nitro-substituted analogues .

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